D-Glucose, [2-3H(N)]- is a deuterated analog of D-glucose, specifically labeled with tritium at the second carbon. It is primarily used in biochemical research for studying metabolic pathways and cellular processes. This compound plays a significant role in understanding glucose metabolism, particularly in cancer research and neurobiology.
Source: D-Glucose, [2-3H(N)]- is synthesized from natural D-glucose through various chemical processes that introduce deuterium and tritium isotopes.
Classification: It falls under the category of monosaccharides and is classified as a glucose analog due to its structural modifications.
The synthesis of D-Glucose, [2-3H(N)]- can be approached through several methods:
The molecular structure of D-Glucose, [2-3H(N)]- retains the characteristic six-membered ring structure of glucose but includes a tritium atom at the second carbon position.
D-Glucose, [2-3H(N)]- participates in various chemical reactions typical of carbohydrates:
The mechanism by which D-Glucose, [2-3H(N)]- functions primarily involves its uptake into cells via glucose transporters. Once inside the cell:
The compound's isotopic labeling allows for tracking within biological systems using techniques such as mass spectrometry .
D-Glucose, [2-3H(N)]-, has several scientific applications:
This compound serves as a vital tool for researchers studying metabolic pathways and developing therapeutic strategies targeting glucose metabolism-related diseases.
D-Glucose, [2-³H(N)]- serves as a critical probe for elucidating glucose transporter kinetics and isoform specificity. Studies using this tracer have quantified the exceptional transport efficiency of GLUT3, the primary neuronal glucose transporter, which exhibits a Km of 1.4 mM for 2-deoxyglucose (a non-metabolizable analog sharing transport mechanisms). This represents a fivefold higher affinity than GLUT1 (Km=6.9 mM) and GLUT4 (Km=4.6 mM), explaining preferential glucose utilization in neurons despite low extracellular glucose concentrations (1-2 mM) [3]. The tracer enables differentiation between sodium-dependent transporters (SGLTs) and facilitative transporters (GLUTs) through ionic manipulation experiments – sodium-dependent uptake is abolished when replacing NaCl with choline chloride or KCl in uptake assays [2]. These approaches have identified that methyl-α-D-glucopyranoside (MeG), a non-metabolizable glucose analog, competes with [2-³H]glucose at both SGLT1 and GLUT2 transporters, achieving uptake rates reaching 65-100% of natural glucose in mammalian models [2].
Table: Glucose Transporter Kinetics Using Radiolabeled Analogs
Transporter Isoform | Tissue Distribution | Km for 2-DG (mM) | Relative Transport Capacity (Kcat/s) | Primary Tracers Used |
---|---|---|---|---|
GLUT1 | Erythrocytes, blood-brain barrier | 6.9 | 1,200 | [³H]2-DG, [¹⁴C]MeG |
GLUT2 | Liver, pancreatic β-cells | 11.2 | 350 | [³H]3-OMG, [¹⁴C]glucose |
GLUT3 | Neurons, spermatozoa | 1.4 | 6,500 | [2-³H]glucose, [³H]2-DG |
GLUT4 | Muscle, adipose tissue | 4.6 | 1,300 | [³H]2-DG, Cytochalasin B binding |
SGLT1 | Intestinal epithelium | 0.8 (for glucose) | Not determined | [¹⁴C]MeG, [³H]phlorizin binding |
In erythrocyte metabolism studies, [2-³H]glucose generates ³HOH at approximately 50-70% the rate of [5-³H]glucose detritiation, suggesting enzyme-to-enzyme tunneling of glycolytic intermediates in the hexokinase/phosphoglucoisomerase/phosphofructokinase sequence [6]. This unexpected channeling phenomenon causes metabolites to pass directly between enzymes without complete equilibration with the cytoplasmic pool. The tracer has revealed compartmentalized metabolic pools in pancreatic β-cells where glucose-derived signals for insulin secretion originate from specific subcellular microdomains [2].
In cancer metabolism research, [2-³H]glucose quantifies the Warburg effect – the paradoxical preference of tumor cells for aerobic glycolysis. Comparisons with [U-¹⁴C]glucose have demonstrated that certain carcinomas exhibit up to 30-fold increased glycolytic flux compared to normal tissues, despite oxygen availability [7] [10]. The tracer's position-specific labeling enables differentiation between glycolytic and pentose phosphate pathway contributions to NADPH production, essential for maintaining redox balance in rapidly proliferating cells. This metabolic partitioning is particularly pronounced in therapy-resistant tumor populations, making [2-³H]glucose a valuable tool for identifying metabolic vulnerabilities [7].
The development of D-glucose, [2-³H(N)]- emerged from methodological limitations of ¹⁴C-labeled glucoses in the 1950-60s. While [U-¹⁴C]glucose provided comprehensive carbon tracking, its low specific activity (typically 50-60 mCi/mmol) restricted detection sensitivity. [1-¹⁴C]glucose enabled specific pathway analysis but required cumbersome ¹⁴CO₂ collection systems. Tritiated glucoses addressed these limitations through higher specific activities (initially 5-15 Ci/mmol, now routinely 20-50 Ci/mmol) achievable at lower cost [2] [4].
Seminal studies in the 1970s established the metabolic stability of the C-2 position in glucose during transport and initial phosphorylation, validating its use for flux measurements. Researchers demonstrated that unlike [6-³H]glucose which undergoes unexpected detritiation via glutamate pyruvate transaminase, [2-³H]glucose provided predictable ³HOH release exclusively during glycolysis [6]. This positional specificity made it preferable to uniformly labeled [³H]glucose for pathway discrimination. The commercial availability of custom-synthesized [2-³H]glucose from manufacturers like PerkinElmer (NEN Radiochemicals) since the 1980s standardized its application across research laboratories [4].
Refinements in analytical separation techniques significantly enhanced the utility of [2-³H]glucose. Polymer-based amino columns (HILICpak VG-50 4E) and Shodex SUGAR SC1011 columns enabled high-resolution separation of 2-deoxyglucose and glucose metabolites, while precolumn fluorescent derivatization using sodium cyanoborohydride and 2-aminobenzoic acid improved detection sensitivity for HPLC analysis of tracer distribution [1] [4]. The development of dual-label techniques combining [2-³H]glucose with ¹⁴C-labeled glucose or specific inhibitors (e.g., phlorizin for SGLTs, cytochalasin B for GLUTs) enabled simultaneous assessment of transport and metabolism in complex systems like blood-brain barrier models and placental transfer studies [2] [6].
The integration of [2-³H]glucose with genetically encoded biosensors represents a contemporary innovation. Combining the tracer with FRET-based glucose sensors (e.g., FLII¹²Pglu-700μδ) in single-cell analysis has resolved subcellular metabolic heterogeneity in tumors and neuronal synapses. Furthermore, its application in stable isotope-resolved metabolomics (SIRM) enhances metabolic flux analysis by correlating tritium patterns with ¹³C and ¹⁵N distributions, creating multidimensional flux maps [10].
Table: Historical Milestones in Tritiated Glucose Applications
Time Period | Key Development | Experimental Impact | Representative Studies |
---|---|---|---|
1950s | Carbon-14 glucose synthesis | Established metabolic tracing | Calvin cycle elucidation |
1970s | [2-³H]glucose commercial production | Enabled high-sensitivity flux analysis | Erythrocyte glycolysis quantification |
1980s | HPLC separation methods | Improved metabolite resolution | Tissue-specific metabolic profiling |
1990s | Dual-label techniques (³H/¹⁴C) | Simultaneous transport/metabolism assays | Blood-brain barrier studies |
2000s | Microfluidic scintillation detection | Single-cell metabolic analysis | Tumor heterogeneity research |
2010s | Integration with genetically encoded sensors | Subcellular flux mapping | Neuronal synapse metabolism |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: